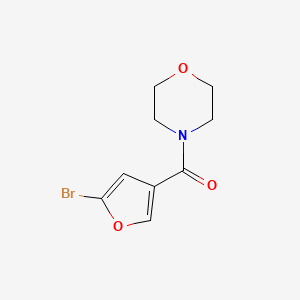
(5-Bromofuran-3-yl)-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromofuran-3-yl)-morpholin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine-based drugs, which have been extensively studied for their pharmacological properties. In
作用機序
The mechanism of action of (5-Bromofuran-3-yl)-morpholin-4-ylmethanone is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that this compound may interact with specific receptors in cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in animal models. The compound has been shown to decrease the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
実験室実験の利点と制限
The advantages of using (5-Bromofuran-3-yl)-morpholin-4-ylmethanone in lab experiments include its high purity and low toxicity profile. The compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on (5-Bromofuran-3-yl)-morpholin-4-ylmethanone. One potential direction is to investigate its use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the compound's mechanism of action and identify specific molecular targets. Additionally, this compound could be used as a molecular probe for imaging studies to better understand its distribution and pharmacokinetics in vivo. Finally, future studies could focus on optimizing the synthesis method to improve yield and purity of the compound.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in cancer and inflammatory diseases. Its synthesis method has been optimized, and it has a low toxicity profile. However, further research is needed to fully understand its mechanism of action and identify specific molecular targets. Future studies could focus on optimizing the synthesis method, investigating its use as a molecular probe for imaging studies, and exploring its potential as a therapeutic agent for cancer and inflammatory diseases.
合成法
The synthesis of (5-Bromofuran-3-yl)-morpholin-4-ylmethanone involves the reaction of 5-bromofuran-3-carboxylic acid with morpholine-4-carboxylic acid and subsequent dehydration using thionyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to achieve high yield and purity of the compound.
科学的研究の応用
(5-Bromofuran-3-yl)-morpholin-4-ylmethanone has been studied for its potential therapeutic applications, especially in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its anti-inflammatory properties and has shown promising results in animal models of inflammatory diseases. Additionally, this compound has been studied for its potential use as a molecular probe for imaging studies.
特性
IUPAC Name |
(5-bromofuran-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-8-5-7(6-14-8)9(12)11-1-3-13-4-2-11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLKMLUKWIIBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
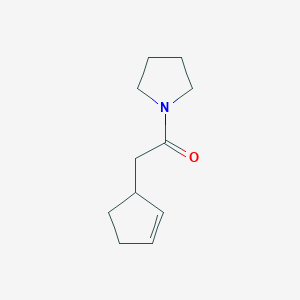
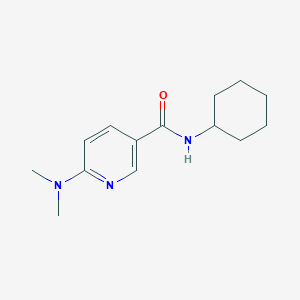

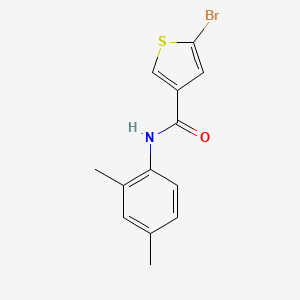
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7502977.png)
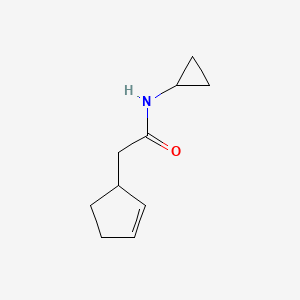
![2-[[4-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]benzoyl]amino]acetic acid](/img/structure/B7502989.png)



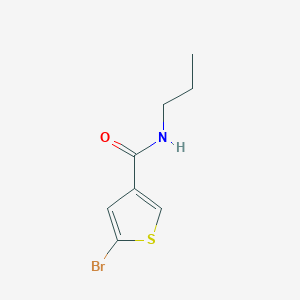
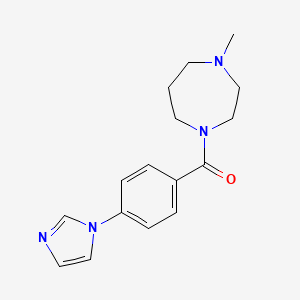
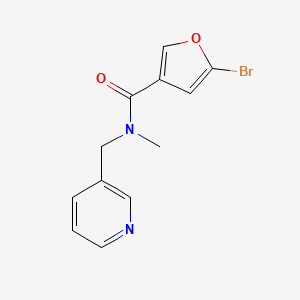
![3-bromo-N-methyl-N-[(2-nitrophenyl)methyl]benzamide](/img/structure/B7503042.png)
